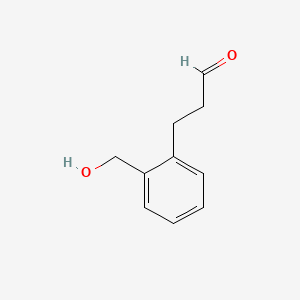
Benzenepropanal, 2-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanal, 2-(hydroxymethyl)-, also known by its IUPAC name 3-[2-(hydroxymethyl)phenyl]propanal, is an organic compound with the molecular formula C10H12O2. This compound is characterized by the presence of a benzene ring attached to a propanal group, with a hydroxymethyl substituent on the second carbon of the propanal chain.
準備方法
Synthetic Routes and Reaction Conditions: Benzenepropanal, 2-(hydroxymethyl)- can be synthesized through various organic reactions. One common method involves the aldol condensation of benzaldehyde with propanal, followed by reduction and hydroxymethylation. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step may require a reducing agent like sodium borohydride .
Industrial Production Methods: In industrial settings, the production of Benzenepropanal, 2-(hydroxymethyl)- often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions to achieve the desired product .
Types of Reactions:
Oxidation: Benzenepropanal, 2-(hydroxymethyl)- can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, alkyl halides
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
科学的研究の応用
Benzenepropanal, 2-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Benzenepropanal, 2-(hydroxymethyl)- is utilized in the production of fragrances, flavorings, and other specialty chemicals
作用機序
The mechanism by which Benzenepropanal, 2-(hydroxymethyl)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anti-inflammatory applications, the compound may modulate signaling pathways involved in the inflammatory response, such as the NF-κB pathway .
類似化合物との比較
Benzenepropanal: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Benzylacetaldehyde: Similar structure but differs in the position of the aldehyde group.
Hydrocinnamaldehyde: Another related compound with a similar benzene ring and aldehyde group but without the hydroxymethyl substituent
Uniqueness: Benzenepropanal, 2-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications .
生物活性
Benzenepropanal, 2-(hydroxymethyl)-, also known as 2-(hydroxymethyl)benzaldehyde, is a compound of increasing interest due to its potential biological activities. This article explores its antimicrobial and anti-inflammatory properties, synthesis pathways, and relevant case studies.
Benzenepropanal, 2-(hydroxymethyl)- has the chemical formula C9H10O2 and a molecular weight of 150.18 g/mol. It is primarily synthesized through various organic reactions involving benzaldehyde derivatives and hydroxymethylation processes. The compound serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biological Activity
Antimicrobial Properties
Research indicates that Benzenepropanal, 2-(hydroxymethyl)- exhibits significant antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival. Studies have shown that the compound can effectively inhibit the growth of various pathogenic bacteria, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, Benzenepropanal, 2-(hydroxymethyl)- has been studied for its anti-inflammatory effects. The compound appears to modulate signaling pathways involved in inflammation, particularly the NF-κB pathway. This modulation may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation-related conditions .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of pathogenic bacteria | |
| Anti-inflammatory | Modulates NF-κB pathway; reduces cytokine production |
Case Studies
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of Benzenepropanal, 2-(hydroxymethyl)- demonstrated its effectiveness against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli and 25 µg/mL for S. aureus, indicating strong potential for therapeutic applications in treating infections caused by these bacteria.
Case Study: Anti-inflammatory Mechanism
In vitro studies using RAW264.7 mouse macrophages showed that treatment with Benzenepropanal, 2-(hydroxymethyl)- significantly reduced nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. The IC50 value for NO inhibition was found to be 17.9 µM, suggesting that this compound could be effective in managing inflammatory responses in various disease models .
特性
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5,7,12H,3,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXJFWKTQWIKTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














